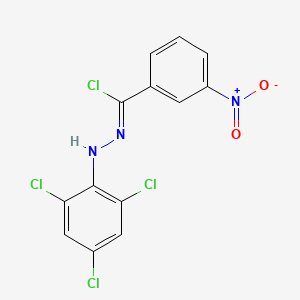

![molecular formula C19H21N9O B2529035 2-[(1-{6-甲基-5H-吡咯并[3,2-d]嘧啶-4-基}哌啶-4-基)甲基]-6-(1H-1,2,4-三唑-1-基)-2,3-二氢哒嗪-3-酮 CAS No. 2192744-99-1](/img/structure/B2529035.png)

2-[(1-{6-甲基-5H-吡咯并[3,2-d]嘧啶-4-基}哌啶-4-基)甲基]-6-(1H-1,2,4-三唑-1-基)-2,3-二氢哒嗪-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step processes, as demonstrated in the papers provided. For instance, the synthesis of carbon-14 and carbon-13 labeled compounds as described in the first paper involves the use of intermediates such as R-(+)-[13C]-Trolox® and various pyrimidine derivatives . Similarly, the second paper outlines the synthesis of new derivatives starting from 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one, which undergoes reactions like etherification and hydrazinolysis to yield compounds with potential biological activity . The third paper discusses the synthesis of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, characterized by techniques such as FTIR, 1H-NMR, and mass spectral analysis, indicating a rigorous approach to confirm the structure of the synthesized compounds . Lastly, the fourth paper describes a four-step synthesis process of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole, which includes etherification, hydrazonation, cyclization, and reduction, with the final product characterized by 1H NMR and ESI-MS/MS .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their chemical behavior and potential biological activity. The papers provided indicate the use of Density Functional Theory (DFT) calculations to analyze the stability of tautomers in the synthesis of hydrazone derivatives . This theoretical study complements the empirical characterization techniques such as 1H-NMR and mass spectrometry used in the other papers to confirm the molecular structures of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the compounds described in the papers are complex and carefully orchestrated. For example, the synthesis of carbon-14 and carbon-13 labeled compounds involves the use of labeled precursors and intermediates to ensure the incorporation of the isotopes into the final product . The reactions leading to the formation of new derivatives with plant growth stimulating effects involve the initial reaction with methyl chloroacetate and subsequent hydrazinolysis . The anti-angiogenic and DNA cleavage studies of novel piperidine derivatives also involve a series of reactions to introduce various functional groups that may contribute to the biological activity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are not explicitly detailed in the abstracts provided. However, the characterization techniques mentioned, such as 1H-NMR, FTIR, and mass spectrometry, are typically used to infer certain properties like molecular weight, functional groups, and purity . The biological activity studies, such as the plant growth stimulation effect and the anti-angiogenic activity, provide indirect information about the chemical properties of the compounds, as these activities are influenced by the chemical structure and properties of the molecules .

科学研究应用

癌症治疗和受体抑制

该化合物在癌症治疗中表现出巨大的潜力,特别是通过靶向与肿瘤生长和转移相关的特定受体和通路。例如,它的作用机制包括抑制 ErbB 和血管内皮生长因子受体 (VEGFR),使其成为治疗非小细胞肺癌和转移性乳腺癌的候选药物。研究已证明其在人体内的代谢和分布,重点在于其吸收、通过多种途径的代谢以及主要通过粪便和尿液排泄,只有不到 28% 的剂量以母体药物形式回收,表明代谢广泛 (L. Christopher 等人,2010 年)。

药代动力学和代谢物表征

对其药代动力学的研究揭示了身体如何处理这种化合物,包括吸收率、代谢途径和排泄方法。对其代谢物的详细研究,特别是那些对药理学没有贡献的代谢物,提供了对药物安全性和有效性的见解。例如,对 BMS-690514(一种人表皮生长因子受体和 VEGF 受体的抑制剂)在人体内的代谢和分布的研究为理解该化合物经历的广泛代谢铺平了道路,这对其在癌症治疗中的应用具有重要意义 (L. Christopher 等人,2010 年)。

对药物开发的影响

该化合物与影响肌酐等底物肾脏清除的多种转运蛋白的相互作用在药物开发中至关重要,特别是对于具有潜在肾脏效应的药物。该化合物通过与肾脏转运蛋白的相互作用对肌酐肾脏清除的影响,强调了在临床环境中考虑转运蛋白介导的药物-药物相互作用的重要性。通过了解可能导致血清肌酐水平改变而不影响肾小球滤过率的机制,这一知识对于开发更安全的药物至关重要,正如在研究中所见,即多种肾脏转运蛋白相互作用对肌酐肾脏清除的影响 (张岩等人,2015 年)。

属性

IUPAC Name |

2-[[1-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N9O/c1-13-8-15-18(24-13)19(22-11-21-15)26-6-4-14(5-7-26)9-27-17(29)3-2-16(25-27)28-12-20-10-23-28/h2-3,8,10-12,14,24H,4-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVXXCLQGVPKBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C(=NC=N2)N3CCC(CC3)CN4C(=O)C=CC(=N4)N5C=NC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N9O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{1-[4-(tert-butyl)benzyl]-5,6-dimethyl-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2528953.png)

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,5S,11S,15E,20S)-20-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-2-(4-aminobutyl)-5-[(2S)-butan-2-yl]-11,20-dimethyl-8-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B2528955.png)

![3-(2-Fluorophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2528960.png)

![[2-[(2-Methoxy-2-oxoethyl)amino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2528961.png)

![7-(3,4-dimethylphenyl)-N-(2-furylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2528963.png)

![dimethyl 2-(2-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2528964.png)

![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2528965.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2528967.png)

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2528970.png)

![1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2528971.png)

![N-(2-ethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2528973.png)

![ethyl (3E)-3-({[(E)-(2-nitrophenyl)-C-hydroxycarbonohydrazonoyl]formamido}imino)butanoate](/img/structure/B2528974.png)

![7-(3-methoxyphenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2528975.png)